molecular formula C17H19NO4 B502080 N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE

N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE

Cat. No.: B502080
M. Wt: 301.34g/mol
InChI Key: UQORZIHYXFGJRG-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE is a complex organic compound characterized by its unique structure, which includes a benzo[1,3]dioxole ring and a dimethoxybenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole ring and the dimethoxybenzylamine moiety. Common synthetic routes include:

    Formation of Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Preparation of Dimethoxybenzylamine: This involves the methylation of benzylamine derivatives using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves coupling the benzo[1,3]dioxole ring with the dimethoxybenzylamine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can replace methoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells . The compound can cause S-phase and G2/M-phase arrests, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-BENZODIOXOL-5-YLMETHYL)(3,4-DIMETHOXYPHENYL)METHANAMINE is unique due to its specific combination of the benzo[1,3]dioxole ring and the dimethoxybenzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H19NO4/c1-19-14-5-3-12(7-16(14)20-2)9-18-10-13-4-6-15-17(8-13)22-11-21-15/h3-8,18H,9-11H2,1-2H3

InChI Key

UQORZIHYXFGJRG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)OC

Origin of Product

United States

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